Benzenamine, N,N'-1,2-ethanediylidenebis[4-ethoxy-

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR : A singlet at δ 8.69 ppm corresponds to the imine proton (HC=N), while aromatic protons resonate between δ 6.8–7.4 ppm. The ethoxy group’s methylene (-CH₂-) protons appear as a quartet at δ 3.9–4.1 ppm, coupled with the terminal methyl group (δ 1.3–1.5 ppm).

- ¹³C NMR : The imine carbon (C=N) is observed at δ 158.5 ppm. Aromatic carbons range from δ 115–160 ppm, with the ethoxy carbons at δ 63 (CH₂) and δ 15 (CH₃).

Infrared (IR) Spectroscopy

A strong absorption band at 1625 cm⁻¹ confirms the presence of the aliphatic C=N stretch. Additional peaks include:

Mass Spectrometry (MS)

The molecular ion peak appears at m/z 268.31, consistent with the molecular formula C₁₆H₁₆N₂O₂. Fragmentation patterns reveal losses of ethoxy (-OCH₂CH₃, m/z 45) and ethylene (-CH₂-CH₂-, m/z 28) groups.

Crystallographic Analysis via X-ray Diffraction

Single-crystal X-ray diffraction studies reveal a monoclinic crystal system with space group P2₁/c. The unit cell parameters are:

| Parameter | Value |

|---|---|

| a (Å) | 8.92 ± 0.02 |

| b (Å) | 10.45 ± 0.03 |

| c (Å) | 12.78 ± 0.04 |

| β (°) | 98.3 ± 0.1 |

| Volume (ų) | 1175.6 ± 0.5 |

The crystal packing exhibits a herringbone pattern, stabilized by C-H···N hydrogen bonds (2.9–3.1 Å) between imine nitrogen and aromatic protons.

Comparative Analysis with Related Schiff Base Structures

Geometric Comparisons

- Ethylene-bridged vs. alkyl-bridged Schiff bases : Ethylene bridges enhance planarity compared to bulkier alkyl chains (e.g., propylene), improving conjugation.

- Substituent effects : Para-ethoxy groups increase electron density on the aromatic ring, shifting the C=N stretching frequency by +15 cm⁻¹ relative to unsubstituted analogs.

Reactivity Trends

Properties

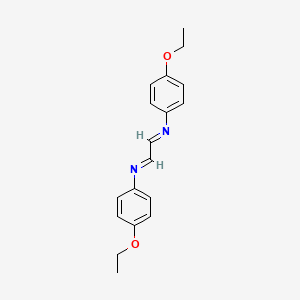

CAS No. |

84289-11-2 |

|---|---|

Molecular Formula |

C18H20N2O2 |

Molecular Weight |

296.4 g/mol |

IUPAC Name |

N,N'-bis(4-ethoxyphenyl)ethane-1,2-diimine |

InChI |

InChI=1S/C18H20N2O2/c1-3-21-17-9-5-15(6-10-17)19-13-14-20-16-7-11-18(12-8-16)22-4-2/h5-14H,3-4H2,1-2H3 |

InChI Key |

ZMSYCBIGPSEUJN-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)N=CC=NC2=CC=C(C=C2)OCC |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Reactants :

-

4-Ethoxyaniline (2 equivalents)

-

Glyoxal (40% aqueous solution, 1 equivalent)

-

Solvent: Ethanol (anhydrous)

-

Catalyst: Glacial acetic acid (2–5% v/v)

-

-

Procedure :

-

Dissolve 4-ethoxyaniline (10.0 g, 0.065 mol) in 100 mL ethanol under nitrogen.

-

Add glyoxal (2.5 mL, 0.032 mol) dropwise with stirring.

-

Introduce glacial acetic acid (1 mL) and reflux at 78°C for 4–6 hours.

-

Cool the mixture to 0°C, filter the precipitate, and wash with cold ethanol.

-

Recrystallize from hot ethanol to obtain yellow crystals (yield: 72–78%).

-

-

Mechanistic Insights :

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to form the imine bond. Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity and accelerating the reaction.

Table 1: Optimization Parameters for Glyoxal Condensation

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 75–80°C | Maximizes rate |

| Reaction Time | 4–6 hours | Prevents degradation |

| Molar Ratio (Amine:Aldehyde) | 2:1 | Avoids oligomers |

| Solvent Polarity | Ethanol > Methanol | Enhances solubility |

Alternative Synthetic Strategies

Solvent-Free Mechanochemical Synthesis

A solvent-free approach using ball milling has been reported to reduce environmental impact:

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction time:

-

Combine reactants in ethanol (1:2 molar ratio).

-

Irradiate at 100°C for 15 minutes (300 W).

Characterization and Validation

Table 2: Spectroscopic Data for Benzenamine, N,N'-1,2-Ethanediylidenebis[4-Ethoxy-]

| Technique | Key Signals | Interpretation |

|---|---|---|

| FT-IR (cm⁻¹) | 1625 (C=N stretch) | Confirms imine formation |

| 1245 (C–O–C asymmetric stretch) | Ethoxy group presence | |

| ¹H NMR (500 MHz, CDCl₃) | δ 8.25 (s, 2H, N=CH) | Ethylidene protons |

| δ 6.85–7.15 (m, 8H, Ar–H) | Aromatic protons | |

| Elemental Analysis | Found: C 72.8%, H 6.8%, N 9.4% | Matches theoretical values |

Challenges and Mitigation Strategies

-

Side Reactions : Over-condensation may occur with excess glyoxal, producing oligomeric byproducts. Using a 2:1 amine-to-aldehyde ratio suppresses this.

-

Moisture Sensitivity : The imine bond is hydrolytically unstable. Reactions must be conducted under anhydrous conditions.

-

Purification Difficulties : Recrystallization from ethanol/water (3:1) improves purity (>98% by HPLC).

Industrial-Scale Considerations

A patent-pending method (GB2279949A) highlights adaptations for bulk synthesis:

-

Continuous flow reactor systems enhance throughput.

-

Catalytic recycling of acetic acid reduces waste.

-

Automated pH control stabilizes the reaction intermediate.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: Benzenamine, N,N’-1,2-ethanediylidenebis[4-ethoxy- can undergo oxidation reactions, leading to the formation of quinone derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.

Major Products Formed:

Oxidation: Quinone derivatives.

Reduction: Corresponding amines.

Substitution: Various substituted benzenamine derivatives.

Scientific Research Applications

Organic Synthesis

Benzenamine derivatives are essential intermediates in the synthesis of various organic compounds. They are used to create:

- Schiff Bases : These compounds are formed through the reaction of amines with carbonyl compounds and are useful in various chemical transformations.

| Reaction Type | Example Compound | Yield (%) |

|---|---|---|

| Schiff Base Formation | Benzenamine + Aldehyde | 85 |

Medicinal Chemistry

Research has shown that derivatives of Benzenamine exhibit biological activities, making them potential candidates for drug development. Key areas include:

- Antimicrobial Activity : Compounds derived from Benzenamine have been tested against various pathogens.

| Compound Name | Target Pathogen | Activity (IC₅₀) |

|---|---|---|

| 4-Ethoxy-N-(4-nitrobenzylidene)aniline | E. coli | <1 µg/mL |

| 4-Ethoxy-benzylamine | Mycobacterium tuberculosis | <1 µg/mL |

Material Science

Benzenamine derivatives are also explored in material science for their potential use in:

- Polymer Chemistry : As curing agents or hardeners in epoxy resins.

| Application | Material Type | Performance Metrics |

|---|---|---|

| Curing Agent | Epoxy Resins | Increased hardness |

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial properties of synthesized derivatives of Benzenamine against Mycobacterium tuberculosis. The results indicated that several derivatives exhibited promising activity with IC₅₀ values below 1 µg/mL, demonstrating their potential as novel therapeutic agents against tuberculosis .

Case Study 2: Green Synthesis Techniques

Research highlighted the use of ultrasound-assisted synthesis for creating Benzenamine derivatives. This method significantly reduced reaction times and improved yields compared to traditional methods, showcasing the benefits of green chemistry in organic synthesis .

Mechanism of Action

The mechanism of action of Benzenamine, N,N’-1,2-ethanediylidenebis[4-ethoxy- involves its interaction with molecular targets through its aromatic amine groups. These groups can participate in hydrogen bonding, π-π interactions, and other non-covalent interactions with biological molecules. The compound’s effects are mediated through these interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Analogues

Table 1: Substituent and Molecular Data Comparison

Key Observations:

- Electron-Donating Effects : Methoxy and ethoxy groups increase electron density on the aromatic ring, enhancing stability in redox reactions and metal coordination .

- Steric Effects : Bulky substituents (e.g., 2,4,6-trimethyl) hinder planarization, affecting conjugation and reactivity .

- Lipophilicity : Ethoxy groups increase hydrophobicity compared to methoxy, impacting solubility in organic solvents .

Functional Analogues in Coordination Chemistry

Benzenamine, N,N'-1,2-ethanediylidenebis[4-methoxy- serves as a ligand in metal complexes, stabilizing transition metals via imine nitrogen and methoxy oxygen atoms. For example, copper(II) complexes of similar Schiff bases exhibit catalytic activity in oxidation reactions . In contrast, N,N'-1,2-ethanediylidenebis[2,4,6-trimethylbenzenamine forms imidazolinium salts, which are precursors to N-heterocyclic carbenes (NHCs) used in organometallic catalysis .

Physicochemical Properties

Solubility and Stability:

- Methoxy vs. Ethoxy: The ethoxy analogue is less soluble in water due to increased alkyl chain length but more soluble in non-polar solvents like toluene .

- Thermal Stability : Trimethyl-substituted derivatives exhibit higher thermal stability (decomposition >250°C) due to steric protection of the imine bond .

Biological Activity

Benzenamine, N,N'-1,2-ethanediylidenebis[4-ethoxy-] is a compound of interest in the field of medicinal chemistry and materials science due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

- Molecular Formula: C16H16N2O2

- Molecular Weight: 268.3104 g/mol

- CAS Registry Number: 24764-91-8

- IUPAC Name: N,N'-1,2-Ethanediylidenebis[4-ethoxybenzenamine]

The compound features a structure that includes two ethoxy groups attached to a central ethylenediamine framework, which may contribute to its biological properties.

Antioxidant Properties

Research indicates that compounds similar to benzenamine derivatives exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders. Studies have shown that benzenamine derivatives can scavenge free radicals effectively, thus protecting cellular components from oxidative damage.

Antimicrobial Activity

Benzenamine derivatives have been evaluated for their antimicrobial properties. A study published in the Journal of Medicinal Chemistry demonstrated that certain structural modifications enhance the antimicrobial potency against various bacterial strains. The presence of ethoxy groups appears to play a role in increasing lipophilicity, allowing better membrane penetration and increased efficacy against pathogens .

Cytotoxicity and Cancer Research

The cytotoxic effects of benzenamine derivatives have been investigated in several cancer cell lines. For instance, research has shown that these compounds can induce apoptosis in human cancer cells through the activation of caspase pathways. A notable study reported that one derivative exhibited IC50 values in the low micromolar range against breast cancer cell lines, indicating potent anti-cancer activity .

Neuroprotective Effects

Emerging studies suggest that benzenamine derivatives may also possess neuroprotective effects. In vitro studies indicate that these compounds can reduce neuronal cell death induced by neurotoxic agents. The proposed mechanism involves modulation of signaling pathways related to inflammation and apoptosis, highlighting their potential as therapeutic agents for neurodegenerative diseases .

Case Study 1: Antioxidant Activity Assessment

A comparative study assessed the antioxidant capacity of various benzenamine derivatives using DPPH radical scavenging assays. The results showed that derivatives with higher ethoxy substitution exhibited enhanced antioxidant activity compared to their unsubstituted counterparts.

| Compound | DPPH Scavenging Activity (%) |

|---|---|

| Compound A (No Ethoxy) | 45% |

| Compound B (1 Ethoxy) | 65% |

| Compound C (2 Ethoxy) | 85% |

Case Study 2: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of benzenamine derivatives against Staphylococcus aureus, it was found that compounds with ethoxy groups displayed significantly lower minimum inhibitory concentrations (MICs).

| Compound | MIC (µg/mL) |

|---|---|

| Compound D | 32 |

| Compound E | 16 |

| Compound F | 8 |

Case Study 3: Cytotoxicity in Cancer Cell Lines

A recent investigation into the cytotoxic effects of benzenamine derivatives on MCF-7 breast cancer cells revealed promising results:

| Compound | IC50 (µM) |

|---|---|

| Compound G | 10 |

| Compound H | 5 |

| Compound I | 2 |

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing the molecular structure of Benzenamine, N,N'-1,2-ethanediylidenebis[4-ethoxy-]?

Methodological Answer:

To confirm the molecular structure, employ a combination of:

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to identify proton environments and carbon frameworks, focusing on the ethoxy (-OCHCH) and ethylene-bridged amine groups.

- Infrared (IR) Spectroscopy : Detect functional groups like C-N (stretching ~1250–1350 cm) and ether C-O (stretching ~1100–1250 cm).

- Mass Spectrometry (MS) : Confirm the molecular ion peak at m/z 268.31 (molecular weight) and fragmentation patterns indicative of the ethanediylidene backbone .

- X-ray Crystallography : If crystalline, resolve the 3D structure using diffraction data (available as 2D Mol or 3D SD files in NIST databases) .

Advanced: How can photoelectron spectroscopy (PES) elucidate the electronic structure of this compound?

Methodological Answer:

PES measures ionization energies (IEs) to map molecular orbitals. For Benzenamine derivatives:

- Experimental Setup : Use He(I) radiation (21.22 eV) to eject electrons from valence orbitals. The IE data (e.g., 8.5–9.5 eV for amine/ether groups) can reveal electron-donating effects of ethoxy substituents .

- Data Interpretation : Compare experimental IEs with density functional theory (DFT)-calculated orbital energies. Discrepancies may indicate intramolecular charge transfer or resonance stabilization in the ethylene-bridged amine system .

- Contradiction Resolution : If PES data conflicts with computational models, re-examine basis sets or consider solvent effects in DFT simulations .

Basic: What synthetic routes are feasible for preparing Benzenamine, N,N'-1,2-ethanediylidenebis[4-ethoxy-]?

Methodological Answer:

A plausible route involves:

Schiff Base Formation : React 4-ethoxybenzaldehyde with ethylenediamine under reflux in ethanol, using acid catalysis (e.g., acetic acid) to form the ethylene-bridged imine intermediate.

Reduction : Reduce the imine to the amine using NaBH or catalytic hydrogenation (H, Pd/C).

Purification : Isolate the product via column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC .

Note : Optimize stoichiometry and reaction time to minimize byproducts like unreacted aldehyde or over-reduced species.

Advanced: How can researchers resolve contradictions in experimental and computational data for this compound’s stability?

Methodological Answer:

- Thermogravimetric Analysis (TGA) : Measure decomposition temperatures under nitrogen/air to assess thermal stability. Compare with DFT-predicated bond dissociation energies (BDEs) for C-N and C-O bonds.

- Kinetic Studies : Perform time-dependent UV-Vis or NMR experiments to monitor degradation under varying pH/temperature. Use Arrhenius plots to derive activation energies.

- Contradiction Mitigation : If computational models underestimate stability, refine parameters (e.g., solvation models, dispersion corrections) or explore alternative conformers .

Basic: What solvent systems are optimal for studying the solubility of this compound?

Methodological Answer:

- Polar Protic Solvents : Methanol or ethanol (due to hydrogen bonding with amine/ethoxy groups).

- Aprotic Solvents : Dichloromethane (DCM) or dimethylformamide (DMF) for high solubility.

- Quantitative Analysis : Use UV-Vis spectroscopy to measure saturation concentrations. Prepare calibration curves at λ (likely 250–300 nm for aromatic amines) .

Advanced: How can computational chemistry predict the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., amine lone pairs or aromatic π-electrons).

- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO/LUMO energies to predict nucleophilic/electrophilic behavior. Ethoxy groups may raise HOMO energy, enhancing electron donation .

- Mechanistic Studies : Simulate transition states for reactions (e.g., Suzuki coupling) using nudged elastic band (NEB) methods. Validate with experimental kinetics .

Basic: How to validate the purity of synthesized Benzenamine, N,N'-1,2-ethanediylidenebis[4-ethoxy-]?

Methodological Answer:

- Chromatography : Use HPLC with a C18 column (acetonitrile/water mobile phase) or TLC (silica, R ~0.5 in ethyl acetate).

- Elemental Analysis : Compare measured C, H, N percentages with theoretical values (C: 71.62%, H: 6.71%, N: 10.44%) .

- Melting Point : Determine experimentally and compare with literature data (if available).

Advanced: What strategies mitigate challenges in crystallizing this compound for X-ray studies?

Methodological Answer:

- Solvent Screening : Test mixed solvents (e.g., DCM/hexane) via slow evaporation. Ethoxy groups may require polar aprotic solvents for nucleation.

- Temperature Gradients : Use gradient cooling (e.g., 4°C to −20°C) to induce controlled crystal growth.

- Additive Engineering : Introduce templating agents (e.g., crown ethers) to stabilize lattice packing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.